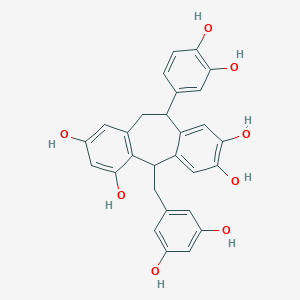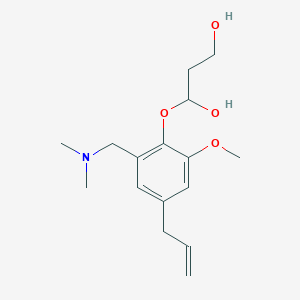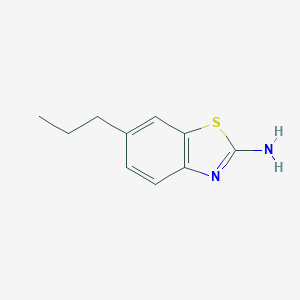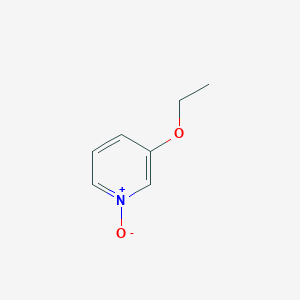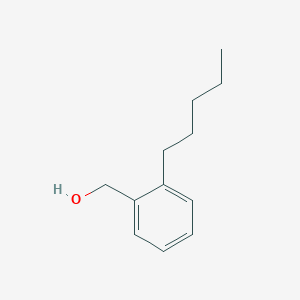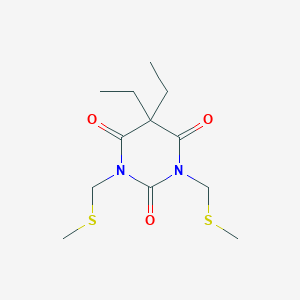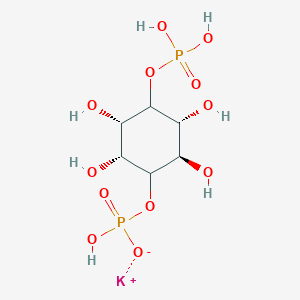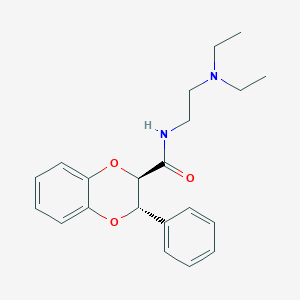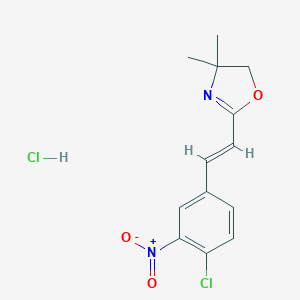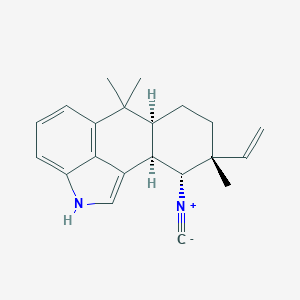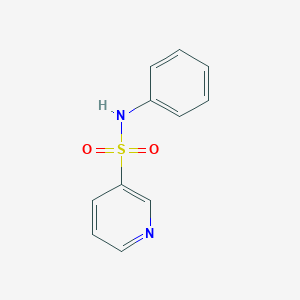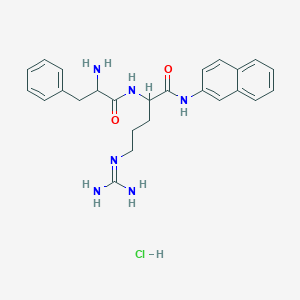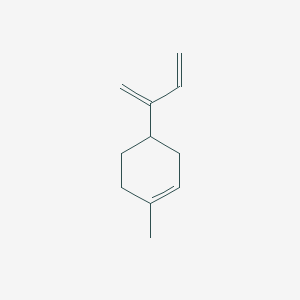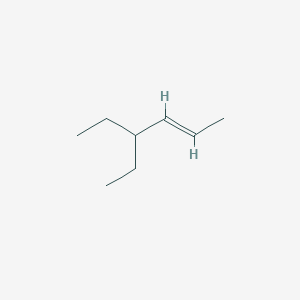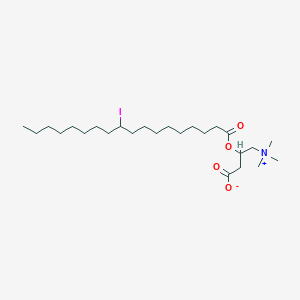
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate
Vue d'ensemble
Description
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate, also known as TOAB-I, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate functions as a cationic surfactant, meaning it has a positively charged head group and a hydrophobic tail. This structure allows it to form micelles in aqueous solutions, which can solubilize hydrophobic molecules. Additionally, 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate has been shown to interact with cell membranes, disrupting their structure and function.
Effets Biochimiques Et Physiologiques
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate has been shown to have cytotoxic effects on various cell lines, including cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in some cell types. In animal studies, 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate has been shown to cause liver damage and alter lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate in lab experiments is its ability to solubilize hydrophobic molecules, which can be useful in drug delivery and other applications. However, its cytotoxic effects and potential for liver damage must be taken into consideration when designing experiments.
Orientations Futures
Future research on 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate could focus on its potential use as a drug delivery vehicle, as well as its antimicrobial properties. Additionally, further studies on its mechanism of action and potential toxicity could help to better understand its effects on cells and organisms.
Applications De Recherche Scientifique
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate has been extensively studied for its potential use as a surfactant in various applications, including emulsion polymerization, micellar catalysis, and drug delivery. It has also been investigated for its antimicrobial properties and its ability to enhance the solubility and bioavailability of poorly soluble drugs.
Propriétés
IUPAC Name |
3-(10-iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48INO4/c1-5-6-7-8-11-14-17-22(26)18-15-12-9-10-13-16-19-25(30)31-23(20-24(28)29)21-27(2,3)4/h22-23H,5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIFPNSTHVIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909259 | |
| Record name | 3-[(10-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |
CAS RN |
104881-77-8 | |
| Record name | 1-Propanaminium, 3-carboxy-2-[(10-iodo-1-oxooctadecyl)oxy]-N,N,N-trimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104881-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Iodostearyl carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104881778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(10-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



